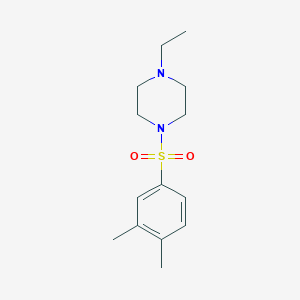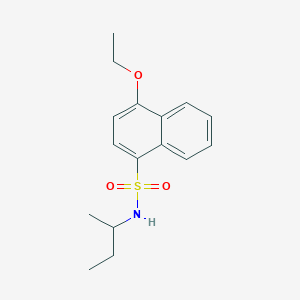
N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide (HTB) is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. HTB is a white crystalline solid that is soluble in water and has a molecular weight of 319.4 g/mol. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes this compound a promising candidate for the development of new anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In particular, the compound has been shown to exhibit anti-inflammatory, antitumor, and antiviral effects. This compound has also been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is its ability to inhibit the activity of COX-2, making it a promising candidate for the development of new anti-inflammatory drugs. Additionally, this compound has been found to exhibit a range of other biological activities, including antitumor and antiviral effects. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that could be explored in the study of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide. One possible direction is the development of new anti-inflammatory drugs based on the structure of this compound. Another possible direction is the investigation of the antitumor and antiviral effects of this compound, with the aim of developing new anticancer and antiviral drugs. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound, which may help to identify new targets for drug development. Finally, the safety and toxicity of this compound could be further investigated, with the aim of determining its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 3-hydroxybenzenesulfonamide with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of this compound as a white crystalline solid. The purity of the synthesized compound can be further improved through recrystallization from a suitable solvent.
Eigenschaften
Molekularformel |
C15H17NO3S |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-10-7-11(2)15(12(3)8-10)20(18,19)16-13-5-4-6-14(17)9-13/h4-9,16-17H,1-3H3 |
InChI-Schlüssel |
XBTKPLUUECVHIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)

![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)










